C24:1 Ceramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

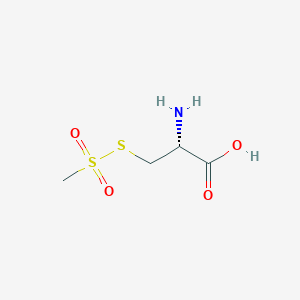

Synthetic Routes and Reaction Conditions: C24:1 Ceramide can be synthesized through the condensation of sphingosine with nervonic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological methods involving the fermentation of genetically modified microorganisms. These microorganisms are engineered to overexpress enzymes involved in the ceramide biosynthesis pathway, such as ceramide synthase .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of ceramide-1-phosphate.

Reduction: Reduction of this compound can yield dihydroceramide.

Substitution: Substitution reactions can occur at the amide group, leading to the formation of various ceramide derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Ceramide-1-phosphate.

Reduction: Dihydroceramide.

Substitution: Various ceramide derivatives depending on the nucleophile used.

Scientific Research Applications

C24:1 Ceramide has a wide range of applications in scientific research:

Mechanism of Action

C24:1 Ceramide exerts its effects through various molecular targets and pathways:

Apoptosis: It promotes apoptosis by activating caspases and other pro-apoptotic proteins.

Cell Differentiation: It influences cell differentiation by modulating the activity of transcription factors.

Proliferation: It inhibits cell proliferation by interfering with the mitochondrial respiratory chain.

Comparison with Similar Compounds

C16 Ceramide: Known for its role in insulin resistance and liver disease.

C18 Ceramide: Implicated in metabolic dysfunction and cardiac function decline.

C24 Ceramide: Similar to C24:1 Ceramide but lacks the double bond in the acyl chain.

Uniqueness of C241 Ceramide: this compound is unique due to its very long acyl chain with a single double bond, which imparts distinct biophysical properties and biological activities. It is particularly abundant in certain tissues and has been associated with specific cellular functions and disease states .

Properties

CAS No. |

54165-50-0 |

|---|---|

Molecular Formula |

C₄₂H₈₁NO₃ |

Molecular Weight |

648.1 |

Synonyms |

Nervonic Ceramide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)

![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1139964.png)